Cas no 89021-10-3 (5-Thiazolecarboxaldehyde,2-amino-4-methyl-)

5-Thiazolecarboxaldehyde,2-amino-4-methyl- 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarboxaldehyde,2-amino-4-methyl-
- 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde
- 2-AMINO-4-METHYL-5-THIAZOLECARBOXALDEHYDE
- 2-Amino-4-methyl-5-thiazol-aldehyd
- 2-Amino-4-methyl-5-thiazolcarboxaldehyd
- 2-amino-4-methyl-5-thiazolecarbaldehyde
- 2-amino-4-methyl-thiazole-5-carbaldehyde
- 5-Thiazolecarboxaldehyde,2-amino-4-methyl
- AKOS006229720
- 2-amino-4-methylthiazole-5-carbaldehyde
- SCHEMBL13459256
- DTXSID30520362
- MFCD08460378
- 89021-10-3
-
- インチ: InChI=1S/C5H6N2OS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3,(H2,6,7)
- InChIKey: XHOMXSLMACCEEY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(SC(=N1)N)C=O
計算された属性
- せいみつぶんしりょう: 142.02000
- どういたいしつりょう: 142.02008399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 84.22000
- LogP: 1.42740
5-Thiazolecarboxaldehyde,2-amino-4-methyl- セキュリティ情報
5-Thiazolecarboxaldehyde,2-amino-4-methyl- 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
5-Thiazolecarboxaldehyde,2-amino-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659083-5g |
2-Amino-4-methylthiazole-5-carbaldehyde |
89021-10-3 | 98% | 5g |
¥28593.00 | 2024-04-26 |
5-Thiazolecarboxaldehyde,2-amino-4-methyl- 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
5-Thiazolecarboxaldehyde,2-amino-4-methyl-に関する追加情報
Recent Advances in the Study of 5-Thiazolecarboxaldehyde,2-amino-4-methyl- (CAS: 89021-10-3) in Chemical Biology and Pharmaceutical Research
The compound 5-Thiazolecarboxaldehyde,2-amino-4-methyl- (CAS: 89021-10-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its thiazole core and functional aldehyde and amino groups, serves as a crucial building block for the synthesis of various bioactive molecules. Recent studies have explored its potential as a precursor for novel antimicrobial, anticancer, and anti-inflammatory agents, highlighting its importance in medicinal chemistry.
One of the most notable advancements in the study of 89021-10-3 is its role in the synthesis of thiazole-based small molecules with enhanced pharmacological properties. Researchers have demonstrated that modifications to the amino and aldehyde groups of this compound can lead to the development of derivatives with improved binding affinity to target proteins. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-Thiazolecarboxaldehyde derivatives that exhibited potent inhibitory activity against bacterial enzymes, suggesting their potential as next-generation antibiotics.
In addition to its antimicrobial applications, 5-Thiazolecarboxaldehyde,2-amino-4-methyl- has also been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound could selectively inhibit the proliferation of cancer cells by targeting key signaling pathways, such as the PI3K/AKT/mTOR axis. These findings underscore the compound's utility in the design of targeted cancer therapies, particularly for tumors that are resistant to conventional treatments.
Another area of interest is the compound's role in the development of anti-inflammatory agents. Researchers have synthesized novel thiazole derivatives using 89021-10-3 as a starting material and evaluated their efficacy in reducing inflammation in preclinical models. A 2022 study in the European Journal of Medicinal Chemistry highlighted that these derivatives could modulate the activity of pro-inflammatory cytokines, offering a promising avenue for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising developments, challenges remain in the optimization of 5-Thiazolecarboxaldehyde,2-amino-4-methyl- derivatives for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of optimal derivatives, paving the way for more efficient drug development processes.
In conclusion, the compound 5-Thiazolecarboxaldehyde,2-amino-4-methyl- (CAS: 89021-10-3) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications in antimicrobial, anticancer, and anti-inflammatory drug development highlight its significance in addressing unmet medical needs. Future research should focus on overcoming the current limitations and translating these findings into clinically viable therapeutics.
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